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Introduction
Creosote is a complex mixture of several hundred chemicals, primarily derived from the high-

temperature distillation of coal tar or wood.[1][2] It has been widely used as a wood

preservative for over a century, as well as in medicinal and other industrial applications.[3][4]

However, the constituent components of creosote, which vary depending on the source and

production process, are associated with a range of toxicological effects.[1] This technical guide

provides a comprehensive overview of the toxicological profile of the principal components of

creosote, with a focus on quantitative data, experimental methodologies, and the underlying

molecular mechanisms of toxicity.

The primary components of creosote can be broadly categorized into three main groups:

Polycyclic Aromatic Hydrocarbons (PAHs): These constitute the largest portion of coal tar

creosote, often up to 85%. Many PAHs are known to be carcinogenic and genotoxic.

Phenolic Compounds: This group includes phenol, cresols, xylenols, and guaiacol, which are

major constituents of wood creosote and are also present in coal tar creosote. These

compounds are known for their corrosive and systemic toxic effects.

Heterocyclic Compounds: Nitrogen, sulfur, and oxygen-containing heterocyclic compounds

make up a smaller fraction of creosote but contribute to its overall toxicity.
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This guide is intended for researchers, scientists, and drug development professionals who

require a detailed understanding of the toxicology of these compounds for risk assessment,

development of safety protocols, and research into potential therapeutic interventions for

exposure-related health effects.

Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for the key

components of creosote. These data are derived from studies on individual compounds and

provide a basis for understanding the potential toxicity of creosote mixtures.

Table 1: Acute Toxicity Data for Phenolic Components of Creosote
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Compound Species Route
LD50
(mg/kg)

LC50 (mg/L
or ppm)

Reference(s
)

Cresols

(mixed

isomers)

Rat Oral 121 - 242 -

Rabbit Dermal 620 - 1100 -

Rat Inhalation -
29 - 58

mg/m³ (LC50)

o-Cresol Rat Oral 121 -

Rabbit Dermal 620 -

m-Cresol Rat Oral 242 -

Rabbit Dermal 1100 -

p-Cresol Rat Oral 207 -

Rabbit Dermal 750 -

Guaiacol Rat Oral 520 -

Mouse Oral 621 -

Rabbit Dermal 4600 -

Mouse Inhalation -
10705.6 ppm

(4-hour)

Xylenols

(mixed

isomers)

Rat Oral 296 - 3620 -

Rabbit Dermal >1000 -

2,6-Xylenol Rat Oral 296 -

Xylene

(mixed

isomers)

Rat Oral 3500 - 4300 -
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Rabbit Dermal
>4350 -

>5000
-

Rat Inhalation -
5000 - 6700

ppm (4-hour)

Table 2: Repeated-Dose Toxicity Data for Phenolic Components of Creosote
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Compo
und

Species Route
Duratio
n

NOAEL
(mg/kg/
day)

LOAEL
(mg/kg/
day)

Effects
Observe
d at
LOAEL

Referen
ce(s)

m/p-

Cresol

mixture

Rat
Oral

(diet)
28 days 27 95

Hyperpla

sia of

nasal

respirator

y

epitheliu

m

Rat
Oral

(diet)
13 weeks

131

(female)

123

(male)

Hyperpla

sia of

nasal

respirator

y

epitheliu

m

o-Cresol Rat
Oral

(diet)
13 weeks - 510

Increase

d liver

weight

2,4-

Xylenol
Rat

Oral

(gavage)
90 days 60 180

Decrease

d body

weight,

hyperpla

sia of

forestom

ach

epitheliu

m

Mouse Oral

(gavage)

90 days 50 250 Hematolo

gical

effects,

clinical
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signs of

toxicity

2,6-

Xylenol
Rat

Oral

(gavage)
28 days 100 400

Salivatio

n, ataxia,

hematolo

gical

changes,

increase

d liver

weight

Table 3: Carcinogenicity and Genotoxicity of Creosote and its Components

Substance
Carcinogenicity
Classification

Genotoxicity Reference(s)

Coal Tar Creosote

IARC Group 2A

(Probably

carcinogenic to

humans)

Positive in multiple in

vitro and in vivo

assays

Coal Tar
NTP: Known to be a

human carcinogen

Positive for gene

mutations, DNA

damage, and DNA

adduct formation

Polycyclic Aromatic

Hydrocarbons (e.g.,

Benzo[a]pyrene)

IARC Group 1

(Carcinogenic to

humans)

Potent mutagens and

genotoxins

Cresols

EPA Group C

(Possible human

carcinogen)

Mixed results; some

evidence of promoting

activity

Experimental Protocols
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A comprehensive toxicological evaluation of creosote and its components involves a variety of

standardized experimental protocols. The following sections describe the general

methodologies for key toxicological endpoints.

Acute Toxicity Testing (OECD 401, 402, 403)
Acute toxicity studies are designed to determine the median lethal dose (LD50) or median

lethal concentration (LC50) of a substance after a single exposure.

Oral (OECD 401): The test substance is administered by gavage in a single dose to fasted

rodents (usually rats). Animals are observed for at least 14 days for signs of toxicity and

mortality.

Dermal (OECD 402): The test substance is applied to a shaved area of the skin of rabbits or

rats for 24 hours. Observations for skin irritation, systemic toxicity, and mortality are made for

14 days.

Inhalation (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or

aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4

hours). Animals are then observed for 14 days.

Repeated-Dose Toxicity Studies (OECD 407, 408)
These studies assess the toxic effects of a substance following repeated exposure over a sub-

chronic period.

28-Day Study (OECD 407): The test substance is administered daily to rodents, typically by

oral gavage or in the diet, for 28 days. Endpoints include clinical observations, body weight

changes, food and water consumption, hematology, clinical chemistry, and histopathology of

major organs.

90-Day Study (OECD 408): Similar to the 28-day study but with a longer duration of 90 days,

providing more comprehensive information on cumulative toxicity.

Carcinogenicity Bioassay (NTP TR-001)
Long-term carcinogenicity bioassays are conducted to evaluate the tumor-inducing potential of

a substance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1164894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: Typically, groups of 50 male and 50 female rats and mice are exposed to the test

substance for two years. For dermal carcinogenicity studies of creosote, the substance is

applied to the shaved skin of mice several times a week. Animals are monitored for tumor

development, and a complete histopathological examination of all tissues is performed at the

end of the study.

Genotoxicity Assays
Genotoxicity assays are used to detect substances that can induce genetic damage.

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of

Salmonella typhimurium that are auxotrophic for histidine. The test substance is incubated

with the bacteria in the presence and absence of a metabolic activation system (S9 mix).

Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a

histidine-deficient medium.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay assesses

chromosomal damage in vivo. Rodents are treated with the test substance, and bone

marrow or peripheral blood is collected. The frequency of micronucleated polychromatic

erythrocytes is determined, which is an indicator of chromosomal breakage or spindle

disruption.

Developmental Toxicity Study (OECD 414)
These studies evaluate the potential of a substance to cause adverse effects on the developing

fetus.

Procedure: Pregnant female animals (typically rats or rabbits) are administered the test

substance during the period of organogenesis. Dams are observed for signs of maternal

toxicity. Fetuses are examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanisms of Toxicity
The toxicity of creosote components is mediated by a variety of molecular mechanisms and

signaling pathways.
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Polycyclic Aromatic Hydrocarbons (PAHs) and the Aryl
Hydrocarbon Receptor (AhR) Pathway
Many of the toxic effects of PAHs, including their carcinogenicity, are initiated by their

metabolism to reactive intermediates. This process is largely regulated by the Aryl Hydrocarbon

Receptor (AhR) signaling pathway.

Mechanism:

PAHs enter the cell and bind to the cytosolic AhR, which is complexed with chaperone

proteins.

This binding causes the dissociation of the chaperone proteins and the translocation of the

PAH-AhR complex into the nucleus.

In the nucleus, the PAH-AhR complex dimerizes with the AhR Nuclear Translocator

(ARNT).

The resulting heterodimer binds to specific DNA sequences known as Xenobiotic

Response Elements (XREs) in the promoter regions of target genes.

This binding activates the transcription of genes encoding for metabolic enzymes, most

notably Cytochrome P450 enzymes like CYP1A1 and CYP1B1.

These enzymes metabolize PAHs into highly reactive electrophilic intermediates, such as

diol epoxides.

These reactive metabolites can covalently bind to DNA, forming PAH-DNA adducts.

If not repaired, these DNA adducts can lead to mutations during DNA replication,

potentially initiating the process of carcinogenesis.
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PAH-Mediated Genotoxicity via the AhR Pathway

Toxicity of Phenolic Compounds
The toxicity of phenolic compounds like cresols, guaiacol, and xylenols involves several

mechanisms, primarily related to their corrosive nature and their ability to induce oxidative

stress.

Membrane Disruption: Phenolic compounds can disrupt cell membranes, leading to

increased permeability and leakage of cellular contents, ultimately causing cell death.

Oxidative Stress: Metabolism of phenolic compounds can lead to the formation of reactive

oxygen species (ROS), which can damage cellular macromolecules, including lipids,

proteins, and DNA. This oxidative stress can trigger inflammatory responses and apoptosis.

Mitochondrial Dysfunction: Cresols have been shown to inhibit mitochondrial respiration,

leading to a decrease in ATP production and an increase in mitochondrial swelling. This

impairment of cellular energy metabolism contributes to cytotoxicity.

Modulation of Signaling Pathways: Phenolic compounds can modulate various signaling

pathways, including:

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and

survival. Phenolic compounds can either activate or inhibit this pathway, depending on the

specific compound and cell type, leading to diverse cellular outcomes.
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NF-κB Pathway: This pathway plays a crucial role in inflammation. Guaiacol has been

shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory

effects.

Cellular Effects

Downstream Consequences
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General Mechanisms of Phenolic Compound Toxicity
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Conclusion
The toxicological profile of creosote is complex and multifaceted, reflecting the diverse

chemical nature of its components. The polycyclic aromatic hydrocarbons in coal tar creosote
are of particular concern due to their well-established genotoxicity and carcinogenicity, which

are mediated primarily through the Aryl Hydrocarbon Receptor signaling pathway and the

formation of DNA adducts. The phenolic components, prevalent in both wood and coal tar

creosote, contribute to the overall toxicity through their corrosive effects, induction of oxidative

stress, and disruption of cellular functions.

This technical guide provides a summary of the current knowledge on the toxicology of the

major creosote components. It is essential for researchers and professionals in related fields

to have a thorough understanding of these toxicological profiles to ensure the safe handling of

creosote-containing materials, to assess the risks associated with environmental and

occupational exposures, and to guide further research into the mechanisms of toxicity and

potential therapeutic strategies. The provided data and experimental outlines serve as a

valuable resource for these endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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